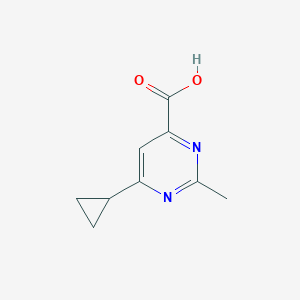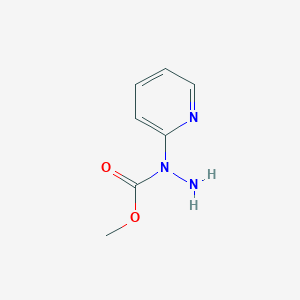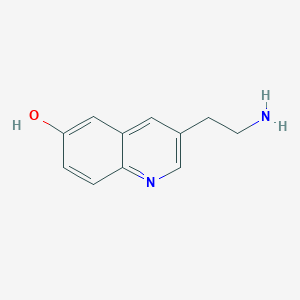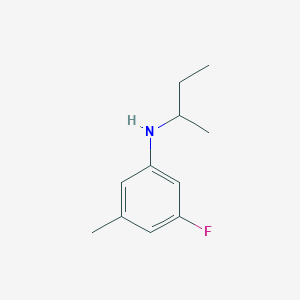
N-(butan-2-yl)-3-fluoro-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-3-fluoro-5-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a butan-2-yl group attached to the nitrogen atom, a fluorine atom at the third position, and a methyl group at the fifth position of the benzene ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-fluoro-5-methylaniline can be achieved through several synthetic routes. One common method involves the alkylation of 3-fluoro-5-methylaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluoro-5-methylaniline in an appropriate solvent such as ethanol or acetonitrile.
- Add a base such as potassium carbonate or sodium hydroxide to the solution.
- Introduce butan-2-yl halide (e.g., butan-2-yl chloride or bromide) to the reaction mixture.
- Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.
- After completion, the product is isolated by filtration, washed, and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, advanced purification methods such as distillation and crystallization are employed to obtain high-purity products suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(butan-2-yl)-3-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-3-fluoro-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-3-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(butan-2-yl)-3-fluoro-5-methylaniline can be compared with other similar compounds such as:
N-(butan-2-yl)-3-chloro-5-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
N-(butan-2-yl)-3-fluoro-5-ethylamine:
N-(butan-2-yl)-3-fluoro-5-methylbenzamide: Contains an amide group instead of an amine, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16FN |
|---|---|
Peso molecular |
181.25 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-4-9(3)13-11-6-8(2)5-10(12)7-11/h5-7,9,13H,4H2,1-3H3 |
Clave InChI |
VPDILVJVLARLAV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC(=CC(=C1)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


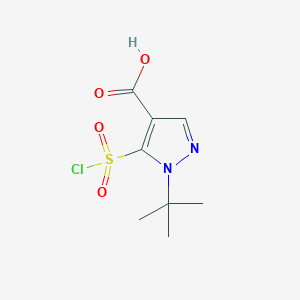

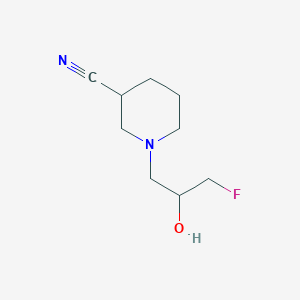

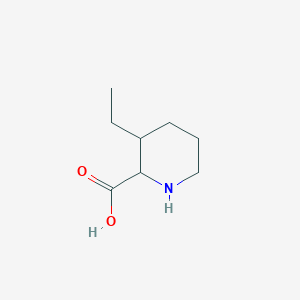

![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
